molecular formula C17H13BrClNO2 B287995 4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

Cat. No. B287995
M. Wt: 378.6 g/mol
InChI Key: YOCSHBNMIBWJQW-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD-0705 and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of BRD-0705 involves its interaction with bromodomain-containing proteins, specifically the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription, and their dysregulation has been implicated in several diseases, including cancer and inflammation. BRD-0705 binds to the bromodomain of BET proteins, inhibiting their activity and leading to a decrease in gene transcription.
Biochemical and Physiological Effects:
BRD-0705 has been shown to have several biochemical and physiological effects. In cancer cells, BRD-0705 induces cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In neurodegenerative diseases, BRD-0705 has been shown to reduce inflammation and oxidative stress, leading to a decrease in neuronal cell death. In the immune system, BRD-0705 has been shown to modulate the activity of immune cells, leading to a decrease in inflammation and autoimmune responses.

Advantages and Limitations for Lab Experiments

BRD-0705 has several advantages for laboratory experiments, including its high potency and selectivity for BET proteins. However, BRD-0705 has limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BRD-0705 has a short half-life, which can limit its effectiveness in certain experiments.

Future Directions

For research on BRD-0705 include the development of more potent and selective BET inhibitors and the exploration of its potential applications in other fields.

Synthesis Methods

The synthesis of BRD-0705 is a complex process that involves several steps. The first step is the synthesis of 3-(3-chlorophenyl)prop-2-enoyl chloride, which is then reacted with 4-bromo-2,6-dimethylphenol to form the intermediate product. The intermediate product is then reacted with methylamine to produce the final product, BRD-0705. This synthesis method has been optimized for high yield and purity and has been used in several studies to obtain BRD-0705 for research purposes.

Scientific Research Applications

BRD-0705 has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, BRD-0705 has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In neuroscience, BRD-0705 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, BRD-0705 has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

properties

Product Name

4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

Molecular Formula

C17H13BrClNO2

Molecular Weight

378.6 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13BrClNO2/c1-20-15-7-6-12(18)10-14(17(15)22)16(21)8-5-11-3-2-4-13(19)9-11/h2-10H,1H3,(H,20,22)/b8-5+

InChI Key

YOCSHBNMIBWJQW-VMPITWQZSA-N

Isomeric SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC(=CC=C2)Cl)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)Cl)Br

Canonical SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.